N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3/c1-16-19(24)5-4-6-20(16)26-23(30)22(29)25-15-21(28-11-13-31-14-12-28)17-7-9-18(10-8-17)27(2)3/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSLGCVWRGZXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oxalamides
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)
- Structure: Features dual azetidinone rings and chloro-substituted phenyl groups.
- Synthesis : Prepared via reaction of chloroacetyl chloride with a triethylamine-mediated intermediate in 1,4-dioxane .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (Compound 1c)
- Structure : Contains trifluoromethyl and pyridyloxy substituents.
- Physicochemical Properties :
- Key Differences : The trifluoromethyl group enhances metabolic stability compared to the target compound’s methyl and chloro groups.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure : Shares the morpholine moiety but incorporates a thiazole ring instead of an oxalamide backbone.
- Purity : 95% (CAS# 338749-93-2) .
- Key Differences : The thiazole core may confer distinct electronic properties and binding affinities compared to the target compound’s oxalamide scaffold.
Functional Analogues in Toxicology and Flavoring
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)-oxalamide (FL-no: 16.099)
- Application: Flavoring agent with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats.
- Metabolism: Rapidly hydrolyzed to non-toxic metabolites, unlike the target compound, which may exhibit prolonged activity due to its morpholinoethyl group .
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, with the CAS number 900006-20-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29ClN4O3
- Molecular Weight : 445.0 g/mol
- Structure : The compound features a complex structure with a chloro-substituted aromatic ring and a morpholinoethyl side chain, which may influence its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The proposed mechanism of action includes:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Study 1: In Vitro Anticancer Activity
A study published in the International Journal of Oncology evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanistic Insights : Flow cytometry revealed an increase in sub-G1 population, indicating apoptosis.
Study 2: Pharmacokinetics and Toxicity
Another study assessed the pharmacokinetic profile in murine models. Key findings included:
- Bioavailability : Approximately 60% after oral administration.
- Toxicity Profile : No significant acute toxicity was observed at therapeutic doses; however, long-term studies are recommended to evaluate chronic effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN4O3 |
| Molecular Weight | 445.0 g/mol |
| Anticancer IC50 (MCF-7) | 15 µM |
| Bioavailability | ~60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
